molecular formula C19H24N4O B4844582 2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine

2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine

Cat. No. B4844582
M. Wt: 324.4 g/mol
InChI Key: HVYMGAGXENMBJH-UHFFFAOYSA-N
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Description

2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. BBP belongs to the class of compounds known as piperazine derivatives, which have been extensively studied for their therapeutic properties.

Mechanism of Action

The exact mechanism of action of 2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine is not fully understood. However, it has been proposed that 2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine acts on the dopaminergic and serotonergic systems in the brain, which are involved in the regulation of mood, motivation, and reward. 2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. 2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine has also been shown to reduce oxidative stress, inflammation, and apoptosis in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine has several advantages for lab experiments. It is easily synthesized and has high purity and yield. 2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine is also stable and can be stored for extended periods without degradation. However, 2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine has some limitations, including its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for 2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine research. One potential direction is the development of 2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine as a treatment for substance abuse disorders, specifically cocaine addiction. Further research is needed to determine the optimal dosage and administration of 2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine for this application. Another potential direction is the investigation of 2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine's potential use in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine and its effects on the brain and body.

Scientific Research Applications

2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. 2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine has also been studied for its potential use in the treatment of substance abuse disorders, specifically cocaine addiction. In a study conducted on rats, 2-[4-(4-butylbenzoyl)-1-piperazinyl]pyrimidine was found to reduce cocaine self-administration, suggesting its potential as a treatment for cocaine addiction.

properties

IUPAC Name

(4-butylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-2-3-5-16-6-8-17(9-7-16)18(24)22-12-14-23(15-13-22)19-20-10-4-11-21-19/h4,6-11H,2-3,5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYMGAGXENMBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Butylphenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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